3-(Chloromethyl)-2H-indazole;hydrochloride
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Overview
Description
The description of a chemical compound includes its molecular formula, structure, and other identifiers such as CAS number, IUPAC name, etc. It also includes the compound’s appearance (color, state of matter), smell, and taste if applicable .
Synthesis Analysis
Synthesis analysis involves understanding the methods used to create the compound. This can include the raw materials used, the conditions under which the reaction takes place (temperature, pressure, catalysts, etc.), and the steps involved in the reaction .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. It can be determined using various spectroscopic methods and X-ray crystallography .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. The type of reactions it undergoes, the products formed, and the conditions under which these reactions occur are all part of this analysis .Physical and Chemical Properties Analysis
Physical properties include color, density, melting point, boiling point, and solubility. Chemical properties include reactivity, flammability, and types of chemical reactions the compound can undergo .Scientific Research Applications
Chemical Synthesis and Structural Motifs
3-(Chloromethyl)-2H-indazole;hydrochloride and its derivatives are pivotal in the synthesis of complex organic molecules due to their unique reactivity and structural motifs. For instance, the C-3 arylation of indazoles, a significant challenge due to the poor reactivity of the C-3 position, has been overcome by a practical Pd(II)/Phen catalyst, demonstrating the robustness of this protocol through the synthesis of heterocycles related to pesticides and drug molecules (Ye et al., 2013). Furthermore, indazole derivatives are synthesized through reactions with functionalized aryldiazonium tetrafluoroborates, providing polyfunctional indazoles and facilitating the preparation of polycyclic aromatics and new heterocyclic azo compounds (Haag et al., 2009).
Pharmaceutical Applications
Indazoles, including this compound, are prominent in the pharmaceutical field due to their efficacy against neurological disorders such as Parkinson's and Alzheimer's disease. They inhibit various signaling pathways and enzyme activities, showcasing potent activity by inhibiting enzymes like Monoamine oxidase (MAO), Glycogen synthase kinase 3 (GSK3), and Leucine-rich repeat kinase enzyme 2 (LRRK2) (Pal & Sahu, 2022).
Materials Science and Corrosion Inhibition
In materials science, derivatives of this compound, such as 4H-triazole derivatives, have been studied for their corrosion inhibition properties on mild steel surfaces in acidic environments. These studies highlight the compounds' efficiency as inhibitors, with the inhibition efficiency closely linked to the molecular structure and substituents present (Bentiss et al., 2007).
Mechanism of Action
Target of Action
Chloromethyl compounds have been associated with a high hit rate against both gram-negative and gram-positive bacterial strains . This suggests that the compound may interact with bacterial proteins or enzymes, disrupting their normal function.
Mode of Action
Chloromethyl groups are known to be reactive and can form covalent bonds with nucleophilic sites on proteins . This could potentially lead to the inhibition or alteration of the protein’s function, resulting in the observed antimicrobial activity .
Biochemical Pathways
It’s plausible that the compound interferes with essential bacterial processes such as cell wall synthesis, protein synthesis, or dna replication, given its potential antimicrobial activity .
Pharmacokinetics
A study on a similar compound, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, in rats showed a tmax of 289±11 min, Cmax of 057±002 µg/ml, AUCtotal of 663±10 µg min/ml, Kel of 0018±0002 min-1, and T1/2el of 394±39 min . These parameters suggest a slower onset of action and longer elimination time compared to some other drugs .
Result of Action
Given its potential antimicrobial activity, it may lead to bacterial cell death or growth inhibition .
Action Environment
The action of 3-(Chloromethyl)-2H-indazole;hydrochloride can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other substances can affect the compound’s stability and efficacy . Furthermore, the compound’s action may also be influenced by the specific characteristics of the microbial environment, such as the presence of biofilms or resistance mechanisms .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(chloromethyl)-2H-indazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2.ClH/c9-5-8-6-3-1-2-4-7(6)10-11-8;/h1-4H,5H2,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHAYPJVAOHSEOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C=C1)CCl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117882-35-6 |
Source
|
Record name | 3-(chloromethyl)-1H-indazole hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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